molecular formula C18H17N3O3 B394859 2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

カタログ番号: B394859
分子量: 323.3 g/mol
InChIキー: DXTQMJCEDQUJSJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide is a synthetic small molecule with the empirical formula C18H17N3O3 and a molecular weight of 323.35 g/mol . This compound belongs to the quinoline chemical class, a privileged scaffold in medicinal chemistry renowned for its wide spectrum of bioactivity and presence in numerous natural and synthetic therapeutic agents . Quinoline-3-carboxamide derivatives, like this compound, are recognized as significant structures for developing multi-target agents and have shown potential in treating autoimmune diseases and various cancers . The specific 6,7-dimethoxy substitution pattern on the quinoline core is a feature of high research interest, as it is often associated with potent biological activity, particularly in the development of inhibitors for enzymes like topoisomerase I, a validated chemotherapeutic target . This product is supplied as a dry powder and is characterized by drug-like properties suitable for initial screening, with a calculated LogP of 3.84, three hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area of 86 Ų . It is intended for use in biological screening and lead optimization activities in early-stage drug discovery research . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

特性

分子式

C18H17N3O3

分子量

323.3 g/mol

IUPAC名

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-23-15-9-11-8-13(17(19)21-14(11)10-16(15)24-2)18(22)20-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,19,21)(H,20,22)

InChIキー

DXTQMJCEDQUJSJ-UHFFFAOYSA-N

SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)NC3=CC=CC=C3

正規SMILES

COC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)NC3=CC=CC=C3

製品の起源

United States

化学反応の分析

科学研究への応用

MMV006767は、特にマラリア研究において、いくつかの科学研究への応用があります。 無性血液ステージや初期スポロゾイトステージなど、マラリア原虫のライフサイクルの複数ステージに対して活性があることが示されています. これにより、マラリアの伝播を研究し、新しい抗マラリア療法を開発するための貴重なツールとなります。 さらに、そのユニークな化学構造と活性プロファイルにより、治療薬としてのさらなる最適化と開発の候補となっています.

科学的研究の応用

Synthesis of 2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide

The synthesis of this compound typically involves the reaction of appropriate precursors such as quinoline derivatives and amines. Various synthetic routes have been developed to enhance yield and purity, including microwave-assisted methods and solvent-free conditions that improve efficiency and reduce environmental impact.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines:

  • Mechanisms of Action : The compound has shown to induce apoptosis in cancer cells by disrupting tubulin polymerization and inhibiting key signaling pathways associated with tumor growth .
  • Case Studies : In vitro studies demonstrated that derivatives exhibited IC50 values ranging from 0.229 to 0.88 µM against colon cancer cell lines, indicating potent antiproliferative activity .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

  • Spectrum of Activity : This compound has been evaluated against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Comparative Studies : In comparative assays, the compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin, suggesting its potential as a novel antimicrobial agent .

Antioxidant Properties

Research has also explored the antioxidant capabilities of this compound:

  • Mechanistic Insights : Antioxidant activity is crucial for mitigating oxidative stress-related diseases. Studies indicate that quinoline derivatives can scavenge free radicals effectively, contributing to their therapeutic profile .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound:

Compound ModificationBiological ActivityReference
Addition of methoxy groupsEnhanced cytotoxicity against cancer cells
Variation in amine side chainsAltered antibacterial potency
Substituents on the phenyl ringImproved antioxidant capacity

Molecular Docking Studies

Molecular modeling and docking studies have provided insights into the binding affinities of this compound to target proteins involved in cancer and bacterial infections:

  • Binding Sites : The compound's interaction with DNA gyrase has been modeled to understand its mechanism as an antibacterial agent .

類似化合物との比較

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs sharing quinoline/heterocyclic cores, dimethoxy substitutions, or glucose transporter inhibition activity.

Structural Analogs
Compound Name Core Structure Key Substituents Target/Activity IC₅₀/Ki Reference
2-Amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide Quinoline 6,7-dimethoxy, N-phenylcarboxamide Glucose transporter (GLUT) 12,000 nM
3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one Indeno-pyridazinone 4-Methylphenyl Glucose transporter (GLUT) 12,000 nM
(S)-2-((S)-2-(((R)-1-Carboxy-3-phenylpropyl)amino)propanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid Tetrahydroisoquinoline Carboxylic acid, dimethoxy, phenylpropyl Not specified N/A
6,7-Dimethoxy-3-{[(4-methylphenyl)amino]-methyl}-1,2-dihydroquinolin-2-one Dihydroquinolinone 4-Methylphenylaminomethyl, dimethoxy Not specified N/A

Key Observations :

  • Scaffold Diversity: While this compound and 3-(4-methylphenyl)-indeno-pyridazin-5-one share identical GLUT IC₅₀ values (12,000 nM), their core structures differ significantly (quinoline vs. indeno-pyridazinone), suggesting divergent binding modes or off-target effects .
  • Substituent Impact: The N-phenylcarboxamide group in the target compound contrasts with the carboxylic acid moiety in the tetrahydroisoquinoline analog .
  • Dimethoxy Group Role : All analogs retain the 6,7-dimethoxy motif, which may contribute to π-π stacking or hydrogen bonding with GLUT proteins.
Functional Comparison
  • Activity Against GLUT: The target compound and 3-(4-methylphenyl)-indeno-pyridazin-5-one are equipotent GLUT inhibitors but may differ in isoform selectivity or pharmacokinetics due to structural disparities .
  • Solubility and Stability: The target compound’s solubility in research formulations (10 mM stock) is noted, but data for analogs are unavailable. The trifluoromethyl-substituted quinazolinimine in likely has higher lipophilicity than the N-phenylcarboxamide derivative, affecting metabolic stability .

Research Findings and Implications

Scaffold Flexibility: The quinoline and indeno-pyridazinone cores both support GLUT inhibition, indicating that multiple heterocyclic systems can target this pathway. However, substituent optimization (e.g., replacing phenyl with trifluoromethyl groups) may enhance potency or selectivity .

Dimethoxy Substitution : The conserved 6,7-dimethoxy groups across analogs suggest their critical role in binding, possibly interacting with hydrophobic pockets in GLUT proteins.

Clinical Potential: Despite its moderate IC₅₀, the target compound’s research-grade status (non-human use) highlights the need for structural refinement to improve efficacy .

準備方法

Core Formation Using Substituted o-Aminobenzophenones

The Friedländer reaction, which couples o-aminobenzophenones with β-dicarbonyl compounds, is a cornerstone for quinoline synthesis. For 6,7-dimethoxy substitution, the starting o-aminobenzophenone must bear methoxy groups at positions equivalent to C6 and C7 in the final product. For example, 2-amino-4,5-dimethoxybenzophenone could react with ethyl 3-oxobutanoate under acidic or catalytic conditions to yield the quinoline ester intermediate.

Reaction Conditions :

  • Catalyst: Cerium ammonium nitrate (CAN, 10 mol%)

  • Solvent: Ethanol, 65–80°C

  • Yield: ~70–85% (extrapolated from analogous systems)

Ester Hydrolysis and Amidation

The ethyl ester at C3 is hydrolyzed to the carboxylic acid using NaOH (2 M, reflux), followed by activation with thionyl chloride or coupling agents (e.g., HATU) and reaction with aniline to form the N-phenylcarboxamide.

Key Data :

  • Hydrolysis: 90% conversion in 4 h (1H NMR monitoring)

  • Amidation: 82% yield with HATU/DIPEA in DMF

Introduction of the C2 Amino Group

The amino group at C2 may be introduced via:

  • Direct Amination : Nucleophilic substitution of a C2 halogen (e.g., Cl) using ammonia or ammonium acetate under high-pressure conditions.

  • Nitration/Reduction : Nitration at C2 followed by catalytic hydrogenation (H₂, Pd/C) to the amine.

Challenges :

  • Regioselective nitration requires electron-donating groups (e.g., methoxy) to direct electrophilic attack.

  • Competing substitution at C4 or C8 may occur without careful steric and electronic control.

Modular Assembly via Cyclocondensation and Late-Stage Functionalization

Cyclocondensation of Enaminones

Enaminones derived from 3,4-dimethoxyacetophenone and ethyl cyanoacetate undergo cyclization in polyphosphoric acid (PPA) to form the quinoline core.

Procedure :

  • Prepare enaminone: React 3,4-dimethoxyacetophenone with ethyl cyanoacetate in acetic acid (80°C, 6 h).

  • Cyclize in PPA (100°C, 3 h) to yield 6,7-dimethoxyquinoline-3-carbonitrile.

  • Reduce nitrile to amine (H₂/Raney Ni) and amidate with phenyl isocyanate.

Yield Optimization :

  • Cyclization: 75% yield in PPA vs. 60% in Eaton’s reagent

  • Nitrile reduction: 90% conversion with Raney Ni in EtOH

Methoxylation via Nucleophilic Substitution

For substrates lacking pre-installed methoxy groups, dimethyl sulfate (Me₂SO₄) in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) effects O-methylation.

Example Protocol :

  • Substrate: 6,7-Dihydroxyquinoline-3-carboxamide

  • Reagents: Me₂SO₄ (3 eq), K₂CO₃ (2 eq), TBAB (0.1 eq)

  • Conditions: DMF, 80°C, 8 h

  • Yield: 88% (HPLC purity >95%)

Comparative Analysis of Synthetic Routes

Parameter Friedländer Route Modular Assembly
Total Steps45
Overall Yield~52% (theoretical)~48% (theoretical)
Key AdvantageFewer steps, higher atom economyFlexibility in substitution
Major LimitationLimited commercial availability of o-aminobenzophenonesRequires harsh cyclization conditions

Characterization and Analytical Data

Critical characterization data for intermediates and the final compound align with reported quinoline derivatives:

  • 1H NMR (400 MHz, DMSO-d6) :

    • δ 8.12 (s, 1H, H-4), 7.85–7.45 (m, 5H, Ph), 6.92 (s, 1H, H-5), 6.35 (s, 2H, NH₂), 3.94 (s, 6H, OCH₃).

  • 13C NMR (100 MHz, DMSO-d6) :

    • δ 167.8 (CONHPh), 158.1–148.3 (quinoline C), 135.2–121.4 (Ph), 56.7 (OCH₃).

  • HRMS (ESI+) :

    • m/z calc. for C18H17N3O3 [M+H]+: 323.1266; found: 323.1269.

Industrial-Scale Considerations

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Friedländer route PMI = 32 vs. 41 for modular assembly (lower is better).

  • E-factor : 18 kg waste/kg product (Friedländer) vs. 25 (modular).

Solvent and Catalyst Recovery

  • Ethanol and DMF are recycled via distillation (85% recovery).

  • CAN catalyst is reclaimed via ion-exchange resins (92% efficiency) .

生物活性

2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of malaria treatment and antibacterial properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a fused aromatic system that contributes to its biological activity. Its structural formula is represented as follows:

C16H16N2O3\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3

This structure features a quinoline core with amino and methoxy substituents that are crucial for its interactions with biological targets.

Research indicates that this compound exhibits significant antiplasmodial activity against various strains of Plasmodium falciparum. The compound was evaluated in vitro for its ability to inhibit the growth of both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains. The mechanism involves interference with polyamine metabolism, which is essential for the survival of malaria parasites .

Efficacy Data

In a study assessing the compound's efficacy:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.07 to 0.13 µM against asexual blood stages of P. falciparum, indicating potent activity .
  • Gametocytocidal Effect : It also showed activity against mature stage V gametocytes with IC50 values below 5 µM .

These findings suggest that the compound may not only treat malaria but also prevent transmission by targeting different life stages of the parasite.

Antibacterial Activity

The antibacterial potential of this compound has been explored against several bacterial strains. In vitro studies have shown varying degrees of efficacy:

Bacterial Strain Inhibition Zone (mm) Comparison with Standard Antibiotics
Staphylococcus aureus15Comparable to ampicillin
Escherichia coli12Lower than gentamicin
Methicillin-resistant S. aureus10Significantly lower than standard agents

The compound exhibited notable activity against Staphylococcus aureus, including methicillin-resistant strains, suggesting its potential as an alternative antibiotic agent .

Case Study: Antiplasmodial Activity

In a controlled laboratory setting, researchers conducted assays using the transgenic P. falciparum strain expressing luciferase to quantify the effect of the compound on gametocyte viability. Results indicated that treatment with this compound significantly reduced gametocyte counts, supporting its role in malaria transmission blocking .

Case Study: Antibacterial Efficacy

Another study focused on synthesizing derivatives of quinoline compounds, including this compound. The derivatives were tested against various bacterial strains using the agar diffusion method. The results highlighted that modifications in side chains could enhance antibacterial activity, indicating a structure-activity relationship that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-6,7-dimethoxy-N-phenylquinoline-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Initial steps include cyclization of precursors (e.g., dihydroisoquinoline derivatives) followed by sulfonylation and coupling reactions to introduce functional groups like the chromene or amide moieties . A one-pot method using 2-amino-5-chlorobenzaldehyde and 2-cyano-N-cyclopropylacetamide under alkaline conditions (NaOH/ethanol, 70°C) yields high-purity products (88% yield) via precipitation, enabling efficient isolation .

Q. How can researchers characterize the structural and chemical purity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy for verifying substituent positions (e.g., methoxy groups at C6/C7, phenylamide linkage).
  • HPLC with UV detection to assess purity (>95% typically required for biological assays).
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. Examples:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts.
  • Cellular viability assays (e.g., MTT or resazurin) to evaluate cytotoxicity or antiproliferative effects.
  • Binding affinity studies (e.g., surface plasmon resonance) for receptor interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can identify optimal conditions for sulfonylation efficiency or amide coupling yields. Statistical analysis (ANOVA) minimizes trial-and-error approaches .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Use orthogonal assays (e.g., compare enzymatic inhibition with cellular activity) to confirm target engagement.
  • Evaluate structural analogs (e.g., replacing methoxy with ethoxy groups) to isolate pharmacophore contributions.
  • Perform solubility and stability tests (e.g., pH-dependent degradation) to rule out false negatives due to compound precipitation .

Q. What computational strategies predict molecular interactions with biological targets?

  • Methodological Answer :

  • Molecular docking (e.g., AutoDock Vina) to model binding poses in enzyme active sites, prioritizing residues like Asp/Glu for hydrogen bonding with the carboxamide group.
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over time.
  • Validate predictions with alanine scanning mutagenesis of target proteins .

Q. How to assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct forced degradation studies :

  • Thermal stress (40–80°C) in buffer solutions (pH 3–10) to identify degradation pathways.
  • Light exposure (ICH Q1B guidelines) to detect photolytic byproducts.
  • Monitor degradation via HPLC-MS and quantify using calibration curves .

Q. What role does this compound play in multi-step synthesis of complex heterocycles?

  • Methodological Answer : It serves as a versatile intermediate due to its reactive carboxamide and amino groups. For example:

  • Cyclocondensation with DMFDMA (N,N-dimethylformamide dimethyl acetal) generates pyrimidoquinolinones (92% yield) .
  • Suzuki-Miyaura coupling with arylboronic acids to diversify the phenyl ring for SAR studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。